molecular formula C18H23ClN2O B6045082 3,3-Dimethyl-9-(propan-2-ylamino)-2,4-dihydroacridin-1-one;hydrochloride

3,3-Dimethyl-9-(propan-2-ylamino)-2,4-dihydroacridin-1-one;hydrochloride

Cat. No.: B6045082
M. Wt: 318.8 g/mol
InChI Key: WBDAPKYLYWMXJY-UHFFFAOYSA-N
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Description

3,3-Dimethyl-9-(propan-2-ylamino)-2,4-dihydroacridin-1-one;hydrochloride is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in medicinal chemistry. This compound is particularly interesting due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-9-(propan-2-ylamino)-2,4-dihydroacridin-1-one;hydrochloride typically involves the following steps:

    Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate aldehydes or ketones under acidic conditions.

    Introduction of the Propan-2-ylamino Group: The propan-2-ylamino group is introduced via nucleophilic substitution reactions, where an appropriate amine reacts with the acridine core.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Controlled Temperature and Pressure: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-9-(propan-2-ylamino)-2,4-dihydroacridin-1-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the acridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products Formed

    Oxidation Products: N-oxides and other oxidized derivatives.

    Reduction Products: Reduced forms of the acridine core.

    Substitution Products: Various substituted acridine derivatives with different functional groups.

Scientific Research Applications

3,3-Dimethyl-9-(propan-2-ylamino)-2,4-dihydroacridin-1-one;hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as an anticancer, antimicrobial, and antiviral agent.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules such as DNA and proteins.

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-9-(propan-2-ylamino)-2,4-dihydroacridin-1-one;hydrochloride involves:

    Molecular Targets: The compound interacts with DNA, inhibiting its replication and transcription processes.

    Pathways Involved: It may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.

    Proflavine: Another acridine derivative with antimicrobial properties.

    Amsacrine: An acridine derivative used as an antineoplastic agent.

Uniqueness

3,3-Dimethyl-9-(propan-2-ylamino)-2,4-dihydroacridin-1-one;hydrochloride is unique due to its specific structural features and the presence of the propan-2-ylamino group, which may confer distinct biological activities and chemical reactivity compared to other acridine derivatives.

Properties

IUPAC Name

3,3-dimethyl-9-(propan-2-ylamino)-2,4-dihydroacridin-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O.ClH/c1-11(2)19-17-12-7-5-6-8-13(12)20-14-9-18(3,4)10-15(21)16(14)17;/h5-8,11H,9-10H2,1-4H3,(H,19,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDAPKYLYWMXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C2C(=NC3=CC=CC=C31)CC(CC2=O)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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